molecular formula C11H15BrClNO B3049350 (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride CAS No. 2031260-76-9

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride

Cat. No.: B3049350
CAS No.: 2031260-76-9
M. Wt: 292.60
InChI Key: LOOGLQDLTPNUCZ-UHFFFAOYSA-N
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Description

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H14BrNO·HCl It is a derivative of naphthalene, characterized by the presence of an amino group, a bromine atom, and a methanol group attached to the tetrahydronaphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride typically involves the following steps:

    Bromination: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes bromination to introduce a bromine atom at the 6-position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using appropriate catalysts and solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-carboxylic acid.

    Reduction: Formation of 2-amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-ylamine.

    Substitution: Formation of 2-amino-6-azido-1,2,3,4-tetrahydronaphthalen-2-yl)methanol.

Scientific Research Applications

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Amino-6-chloro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
  • (2-Amino-6-fluoro-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
  • (2-Amino-6-iodo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride

Uniqueness

(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

IUPAC Name

(2-amino-6-bromo-3,4-dihydro-1H-naphthalen-2-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO.ClH/c12-10-2-1-9-6-11(13,7-14)4-3-8(9)5-10;/h1-2,5,14H,3-4,6-7,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOGLQDLTPNUCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC2=C1C=C(C=C2)Br)(CO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031260-76-9
Record name 2-Naphthalenemethanol, 2-amino-6-bromo-1,2,3,4-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2031260-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
Reactant of Route 2
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
Reactant of Route 3
Reactant of Route 3
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
Reactant of Route 4
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
Reactant of Route 5
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride
Reactant of Route 6
(2-Amino-6-bromo-1,2,3,4-tetrahydronaphthalen-2-yl)methanol hydrochloride

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